N-({N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated to promote the condensation process, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N-({N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antifungal agent.
Materials Science: It is investigated for its potential use in the development of new materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-({N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide exerts its effects involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-(4-ethoxyphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
Uniqueness
N-({N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific structural features, such as the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other hydrazones and potentially useful in specialized applications.
Properties
Molecular Formula |
C23H20ClN3O2 |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H20ClN3O2/c24-20-13-11-17(12-14-20)15-26-27-21(28)16-25-23(29)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,22H,16H2,(H,25,29)(H,27,28)/b26-15+ |
InChI Key |
AGRFKDZZSJOFLL-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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